molecular formula C11H13ClO3 B8334524 Methyl 3-(2-chloroethyloxy)phenylacetate

Methyl 3-(2-chloroethyloxy)phenylacetate

Cat. No.: B8334524
M. Wt: 228.67 g/mol
InChI Key: SAWHRCMWTSAFCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(2-chloroethyloxy)phenylacetate is an ester derivative of phenylacetic acid, characterized by a methoxy group at the phenyl ring’s 3-position and a 2-chloroethyloxy substituent. This compound belongs to a broader class of arylacetates, which are studied for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis.

Properties

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

methyl 2-[3-(2-chloroethoxy)phenyl]acetate

InChI

InChI=1S/C11H13ClO3/c1-14-11(13)8-9-3-2-4-10(7-9)15-6-5-12/h2-4,7H,5-6,8H2,1H3

InChI Key

SAWHRCMWTSAFCH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)OCCCl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Methyl Phenylacetate

  • Structure : Lacks substituents on the phenyl ring.
  • Applications : Widely used as a flavoring agent (GRAS status) and in biocatalytic processes .
  • Pharmacokinetics: Rapidly metabolized to phenylacetylglutamine, with nonlinear kinetics observed in humans .

Trifloxystrobin (Methyl (E)-α-methoxyimino-2-[(E)-1-(3-trifluoromethylphenyl)ethylidenaminooxymethyl]phenylacetate)

  • Structure: Contains methoxyimino and trifluoromethylphenyl groups.
  • Applications : Agrochemical fungicide targeting mitochondrial respiration in fungi .
  • Key Differences : The trifluoromethyl group enhances lipophilicity and target binding compared to the chloroethyloxy group in Methyl 3-(2-chloroethyloxy)phenylacetate, which may prioritize different biological pathways .

Sodium p-Chloro-Phenylacetate

  • Structure : Chlorine substituent at the para position of the phenyl ring.
  • Applications : Anticancer agent with higher PPARγ activation potency than phenylacetate, leading to tumor growth arrest .

Ethyl 3-(4-Hydroxyphenoxy)-2-(4-Methoxyphenyl)acrylate

  • Structure : Ethyl ester with hydroxyl and methoxy substituents.
  • Applications : Explored for antimicrobial and anti-inflammatory activities .
  • Key Differences : The ethyl ester and hydroxyl group may increase solubility but reduce metabolic stability relative to the methyl ester and chloroethyloxy group .

Comparative Data Tables

Table 2: Pharmacokinetic and Toxicological Profiles

Compound Metabolism Pathway Acute Toxicity (LD₅₀) Chronic Toxicity Data
Methyl Phenylacetate Conjugation to phenylacetylglutamine Low (GRAS status) Limited
Sodium Phenylacetate Similar to methyl derivative Low (human trials) Well-tolerated in phase I
This compound Likely hepatic oxidation Unknown Not studied

Research Implications and Gaps

  • Mechanistic Studies : The 2-chloroethyloxy group’s impact on PPARγ binding or other molecular targets remains uncharacterized, warranting in vitro assays .
  • Toxicology: Chronic exposure risks and environmental persistence (e.g., biodegradability) are unknown, requiring OECD guideline studies .
  • Synthetic Utility: The chloroethyloxy group may serve as a reactive handle for further derivatization, akin to Claisen condensation strategies used for methyl 3-(2-chlorophenyl)propanoate .

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